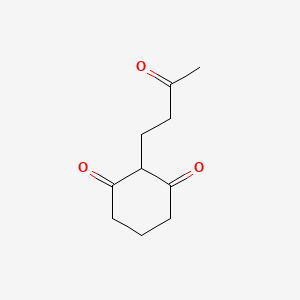

2-(3-Oxobutyl)cyclohexane-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(3-Oxobutyl)cyclohexane-1,3-dione” is a chemical compound with the molecular formula C10H14O3 . It has an average mass of 182.22 Da .

Synthesis Analysis

An efficient and practical synthesis of 2′,3′-nonsubstituted cyclohexane-1,3-dione-2-spirocyclopropanes using a sulfonium salt was achieved. The reaction of 1,3-cyclohexanediones and (2-bromoethyl)diphenylsul-fonium trifluoromethanesulfonate with powdered K2CO3 in EtOAc at room temperature provided the corresponding spirocyclopropanes in high yields .Molecular Structure Analysis

The molecule contains a total of 30 bond(s). There are 14 non-H bond(s), 3 multiple bond(s), 3 rotatable bond(s), 3 double bond(s), 1 six-membered ring(s), and 3 ketone(s) (aliphatic) .Chemical Reactions Analysis

The intramolecular aldol condensation of 2-(3-oxobutyl)cyclohexanone can, in principle, lead to four different compounds .Physical And Chemical Properties Analysis

The compound has a density of 1.090±0.06 g/cm3 (Predicted), a melting point of 104-105.5 °C, and a boiling point of 137-140 °C (Press: 0.2 Torr) .Scientific Research Applications

Herbicidal Activity

One of the significant applications of 2-(3-Oxobutyl)cyclohexane-1,3-dione is its use as a herbicide . It belongs to the triketone class of bleaching herbicides, which inhibit p-hydroxyphenylpyruvatedioxygenase (HPPD), an enzyme present in plants . This enzyme breaks down the amino acid, tyrosine, into its components that are used by plants to create molecules that the plant needs .

Synthesis of Derivatives

2-(3-Oxobutyl)cyclohexane-1,3-dione can be used as a starting material for the synthesis of various derivatives . For example, 2-[(2,2-dimethylcyclopropyl)-carbonyl]cyclohexane-1,3-dione derivatives were prepared with 1,1-dibromoethene at the 3-position of the cyclopropyl ring . These compounds were synthesized with convenient methods .

Use in Photosynthesis

2-(3-Oxobutyl)cyclohexane-1,3-dione plays a crucial role in photosynthesis as it is involved in the biosynthesis of plastoquinone, a key electron carrier . Plastoquinone is an essential cofactor for the biosynthesis of carotenoids .

Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD)

2-(3-Oxobutyl)cyclohexane-1,3-dione inhibits the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is a vital enzymatic step in plastoquinone biosynthesis . This inhibition is the target of triketone herbicides .

Use in the Synthesis of Natural Product-Derived Herbicides

2-(3-Oxobutyl)cyclohexane-1,3-dione is used in the synthesis of natural product-derived herbicides . The structure of these herbicides is derived from a natural phytotoxin produced by the bottle brush plant Callistemon citrinus .

Use in Weed Control

2-(3-Oxobutyl)cyclohexane-1,3-dione and its derivatives are used for weed control in maize cultivation . They cause rapid bleaching and quick elimination of the weeds when applied to the fields .

Safety and Hazards

properties

IUPAC Name |

2-(3-oxobutyl)cyclohexane-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-7(11)5-6-8-9(12)3-2-4-10(8)13/h8H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFOZKMHXRBLNJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1C(=O)CCCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Oxobutyl)cyclohexane-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2393169.png)

![1-butyl-7-(diethylamino)-3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B2393170.png)

![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2393172.png)

![N-[2-(Dimethylamino)-1-(3-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2393173.png)

![2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2393181.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2393190.png)